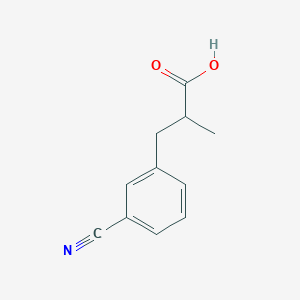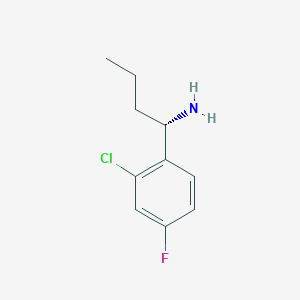
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid is an organic compound with the molecular formula C7H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both hydroxyl and carboxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypyrrolidin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of phenylphosphonous dichloride and acrylic acid, followed by hydrolysis of the condensate . The reaction typically requires a mole ratio of phenylphosphonous dichloride to acrylic acid within the range of 1:1.1 to 1:1.25.
Industrial Production Methods
Industrial production of this compound often involves microbial production techniques. Microorganisms such as Escherichia coli and Klebsiella pneumoniae are engineered to produce this compound through metabolic pathways . Optimization of fermentation conditions and metabolic engineering approaches are employed to enhance yield and productivity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxyl group may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the biosynthesis of various biologically active compounds.
Medicine: It has potential therapeutic applications due to its antioxidant and neuroprotective properties.
Industry: It is utilized in the production of biodegradable plastics and other value-added chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Hydroxypyrrolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . It also interacts with enzymes and proteins involved in cellular signaling and metabolism, thereby exerting its effects on various biological processes.
Vergleich Mit ähnlichen Verbindungen
3-(3-Hydroxypyrrolidin-3-yl)propanoic acid can be compared with other similar compounds, such as:
Indole-3-propionic acid: Known for its neuroprotective and antioxidant properties.
3-Hydroxypropionic acid: Used in the production of biodegradable plastics and other industrial applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, while its biological properties offer promising therapeutic applications.
Eigenschaften
Molekularformel |
C7H13NO3 |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
3-(3-hydroxypyrrolidin-3-yl)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c9-6(10)1-2-7(11)3-4-8-5-7/h8,11H,1-5H2,(H,9,10) |
InChI-Schlüssel |
IHOHRFFNGHTJKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1(CCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


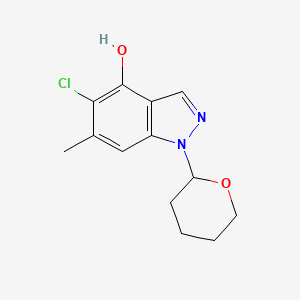

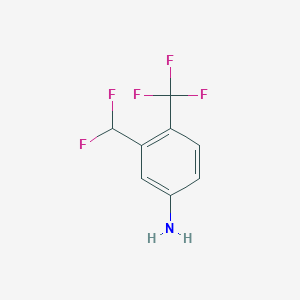
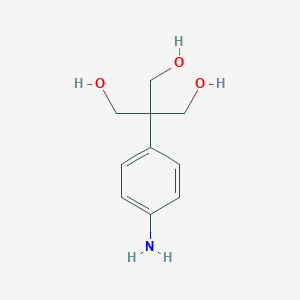

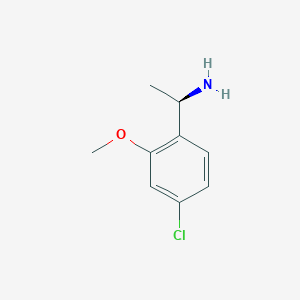
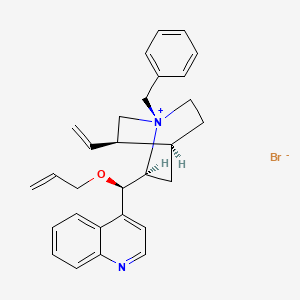
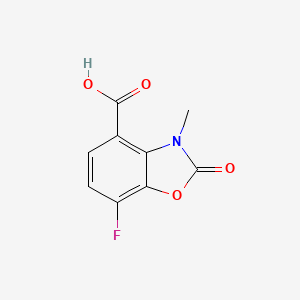
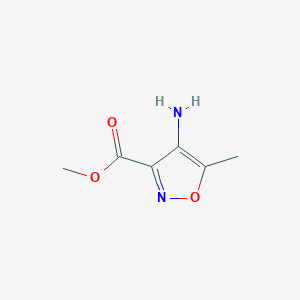
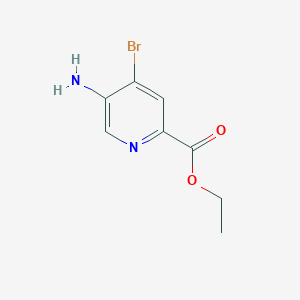
![N-(6-aminohexyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B12976454.png)
